molecular formula C7H5Cl2NO B13947782 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one CAS No. 87437-40-9

2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one

Cat. No.: B13947782
CAS No.: 87437-40-9
M. Wt: 190.02 g/mol
InChI Key: WEXSWGRFIXQFKV-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one is an organic compound characterized by the presence of a pyridine ring attached to a dichloroethanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(pyridin-2-yl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar chlorination process but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and biological activity. This dichloro substitution makes it a versatile intermediate in organic synthesis and enhances its potential as a pharmacophore .

Properties

CAS No.

87437-40-9

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

2,2-dichloro-1-pyridin-2-ylethanone

InChI

InChI=1S/C7H5Cl2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H

InChI Key

WEXSWGRFIXQFKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(Cl)Cl

Origin of Product

United States

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